molecular formula C15H17N3O4S B2372846 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-74-3

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B2372846
CAS No.: 874806-74-3
M. Wt: 335.38
InChI Key: GIGFATPNBXSPGK-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione is a complex organic compound that features a unique combination of isoquinoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione typically involves multiple steps. One common approach is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired cyclization products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. The use of continuous flow reactors and other advanced techniques could potentially enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of isoquinoline and pyrimidine moieties

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-16-10-13(14(19)17(2)15(16)20)23(21,22)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,10H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGFATPNBXSPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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